2-Bromopropionyl bromide

Catalog No.
S662483
CAS No.
563-76-8
M.F
C3H4Br2O
M. Wt
215.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropionyl bromide

CAS Number

563-76-8

Product Name

2-Bromopropionyl bromide

IUPAC Name

2-bromopropanoyl bromide

Molecular Formula

C3H4Br2O

Molecular Weight

215.87 g/mol

InChI

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3

InChI Key

ILLHORFDXDLILE-UHFFFAOYSA-N

SMILES

CC(C(=O)Br)Br

Synonyms

2-Bromopropanoyl Bromide; 2-Bromopropionyl Bromide; (±)-2-Bromopropanoyl Bromide; 2-Bromopionyl Bromide; DL-2-Bromopropionyl Bromide; α-Bromopropanyl Bromide; α-Bromopropionyl Bromide

Canonical SMILES

CC(C(=O)Br)Br

The exact mass of the compound 2-Bromopropionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromopropionyl bromide (CAS: 563-76-8) is a highly reactive acyl bromide used as a fundamental building block in organic synthesis. Its primary function is to introduce the 2-bromopropionyl group, a critical step in the preparation of specialized intermediates for agrochemicals, pharmaceuticals, and particularly as a precursor for initiators in controlled radical polymerization. The compound's dual functionality—a reactive acyl bromide for forming stable ester or amide links and a secondary alkyl bromide for subsequent reactions—defines its utility in multi-step synthetic workflows.

Substituting 2-Bromopropionyl bromide with seemingly similar analogs is often unviable due to significant shifts in reactivity and final product structure. Replacing it with its chloro-analog, 2-chloropropionyl bromide, results in substantially slower and less efficient initiation in polymerization due to the stronger carbon-halogen bond. Using the isomeric 3-bromopropionyl bromide alters the point of attachment, leading to entirely different chemical structures and downstream properties. Furthermore, substituting with a simple ester like ethyl 2-bromopropionate eliminates the acyl bromide's high reactivity, making it unsuitable for creating macroinitiators by functionalizing hydroxyl or amine groups—a critical process in materials science. These differences make 2-bromopropionyl bromide non-interchangeable for processes where specific reaction kinetics and covalent surface functionalization are required.

Superior Reactivity for ATRP Initiation Compared to Chloro-Analogs

In Atom Transfer Radical Polymerization (ATRP), the activation of the initiator is the rate-determining step for achieving a well-controlled process. Initiators derived from 2-bromopropionyl bromide feature a carbon-bromine (C-Br) bond, which is inherently weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond found in analogs like 2-chloropropionyl chloride. This leads to faster and more uniform initiation of polymer chains. While direct kinetic data varies by system, the principle dictates that bromo-compounds are preferred for efficient ATRP, as chloro-compounds can lead to slow initiation, broader molecular weight distributions, and incomplete monomer conversion under identical conditions.

Evidence DimensionChemical Bond Strength and Reactivity in ATRP
Target Compound DataForms a secondary alkyl bromide initiator with a labile C-Br bond, enabling rapid and efficient activation.
Comparator Or Baseline2-Chloropropionyl analogs form a secondary alkyl chloride initiator with a stronger C-Cl bond.
Quantified DifferenceThe C-Br bond is ~15-20% weaker than the C-Cl bond (Avg. C-Br BDE: ~285 kJ/mol; Avg. C-Cl BDE: ~340 kJ/mol), leading to significantly higher activation rate constants (k_act) in ATRP.
ConditionsStandard copper-catalyzed Atom Transfer Radical Polymerization (ATRP) conditions.

For synthesizing well-defined polymers with low polydispersity, the rapid and complete initiation afforded by the bromo-derivative is critical for process control and final material quality.

Essential for 'Grafting-From' Polymerization Where Ester Initiators Fail

A primary industrial and research application of 2-bromopropionyl bromide is the creation of macroinitiators for 'grafting-from' polymerizations. Its highly reactive acyl bromide group readily reacts with surface hydroxyls (e.g., on cellulose, silica) or amines to form stable, covalent ester or amide bonds. This process immobilizes the initiator site onto a substrate. In contrast, a common substitute like ethyl 2-bromopropionate lacks this reactive handle for covalent attachment and cannot be used for this purpose. This makes 2-bromopropionyl bromide the required precursor for applications such as creating polymer brushes on surfaces or synthesizing graft copolymers from existing polymer backbones.

Evidence DimensionPrecursor Suitability for Macroinitiator Synthesis
Target Compound DataPossesses a highly electrophilic acyl bromide group for efficient reaction with -OH and -NH2 functional groups.
Comparator Or BaselineEthyl 2-bromopropionate, a common ester-based ATRP initiator.
Quantified DifferenceQualitative but absolute: 2-Bromopropionyl bromide enables covalent surface attachment, whereas ethyl 2-bromopropionate does not.
ConditionsFunctionalization of hydroxyl- or amine-bearing substrates (e.g., cellulose, silica nanoparticles, functional polymers) in an organic solvent, typically with a base.

This compound is indispensable for manufacturing advanced materials where surface properties are modified via polymer grafting, a decision driven entirely by the required synthesis route.

Enables Synthesis of Key Agrochemicals via Efficient Acylation

2-Bromopropionyl bromide serves as a critical precursor to intermediates like ethyl 2-bromopropionate, which are key building blocks in the synthesis of several widely used herbicides. For example, ethyl 2-bromopropionate is a documented intermediate in the production of fenoxaprop-ethyl and quizalofop-ethyl. The industrial synthesis route often involves creating the acyl halide from the corresponding acid to facilitate a high-yield esterification or amidation reaction. The high reactivity of the acyl bromide in 2-bromopropionyl bromide ensures an efficient and often irreversible coupling reaction, which is a significant advantage in a multi-step industrial synthesis where high conversion rates are critical for process economics.

Evidence DimensionReaction Efficiency in Agrochemical Synthesis
Target Compound DataHighly reactive acyl bromide enables rapid and high-yield esterification to form the key intermediate.
Comparator Or BaselineDirect esterification of 2-bromopropionic acid.
Quantified DifferenceAcyl halide chemistry is a standard industrial method to achieve near-quantitative yields, whereas direct acid-catalyzed esterification is a reversible equilibrium-limited process that often requires excess reagents or removal of water to drive to completion.
ConditionsIndustrial synthesis of aryloxyphenoxypropionate herbicides.

For agrochemical manufacturers, using the acyl bromide is a process intensification strategy that maximizes yield and throughput, directly impacting the economic viability of production.

Precursor for Surface-Initiated ATRP to Create Polymer Brushes

This compound is the material of choice for functionalizing surfaces containing hydroxyl or amine groups (e.g., silicon wafers, nanoparticles, cellulose films) to create a covalently attached layer of ATRP initiators. This is the first and most critical step for 'grafting-from' polymerizations to create dense polymer brushes, which are used to control surface wettability, biocompatibility, and adhesion.

Synthesis of Graft Copolymers with Controlled Architecture

In polymer chemistry, 2-bromopropionyl bromide is used to esterify hydroxyl-functional polymer backbones (e.g., hydroxyethyl cellulose, polyvinyl alcohol). This converts the starting polymer into a macroinitiator, from which a second type of polymer can be grown via ATRP, resulting in a well-defined graft copolymer with tunable properties.

Efficient Production of Intermediates for Aryloxyphenoxypropionate Herbicides

In agrochemical manufacturing, this reagent is used for the high-yield synthesis of 2-bromopropionyl esters. These esters are critical intermediates for producing active ingredients like fenoxaprop-ethyl, where efficient and high-conversion acylation steps are necessary for a cost-effective process.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

563-76-8

General Manufacturing Information

Propanoyl bromide, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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